(Z)-3-Octen-1-ol acetate
Overview
Description
“(Z)-3-Octen-1-ol acetate” is a compound that likely contains zinc and acetate based on the search results1234. However, specific information about this compound is not readily available in the search results.
Synthesis Analysis
The synthesis of similar compounds often involves the use of solvents and specific reaction conditions56. However, the exact synthesis process for “(Z)-3-Octen-1-ol acetate” is not specified in the search results.
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as mass spectrometry78. However, the specific molecular structure of “(Z)-3-Octen-1-ol acetate” is not provided in the search results.
Chemical Reactions Analysis
Zinc and acetate, which are likely components of “(Z)-3-Octen-1-ol acetate”, can undergo various chemical reactions910. However, the specific chemical reactions involving “(Z)-3-Octen-1-ol acetate” are not detailed in the search results.
Physical And Chemical Properties Analysis
Zinc acetate, a potential component of “(Z)-3-Octen-1-ol acetate”, is soluble in water13. Acetate can react with sodium hydroxide14. However, the specific physical and chemical properties of “(Z)-3-Octen-1-ol acetate” are not provided in the search results.
Scientific Research Applications
1. Synthesis and Preparation
- Synthesis Techniques : The preparation of 1-octen-3-ol, closely related to (Z)-3-Octen-1-ol acetate, involves selective hydrogenation and palladium-catalyzed allylic rearrangement. This process exemplifies the chemical synthesis of complex organic compounds (Tsuji, Tsuruoka, & Yamamoto, 1976).
2. Attractants in Pest Management
- Mosquito Attraction : Studies on 1-octen-3-ol, a compound structurally similar to (Z)-3-Octen-1-ol acetate, show its efficacy as a strong attractant for mosquito species, suggesting potential applications in pest control strategies (Cilek et al., 2012).
- Insect Pheromones : Research indicates that isomers of 3-octen-1-ol acetate, such as the (Z,Z) and (E,Z) forms, are effective as sex attractants in various moth species. This highlights the role of these compounds in the synthesis of insect pheromones for pest management (Nielsen et al., 1978).
3. Biological and Environmental Interactions
- Role in Fungi and Plants : Research shows that 1-octen-3-ol and its derivatives, like (Z)-3-Octen-1-ol acetate, play significant roles in the biological processes of fungi and plants, particularly in response to mechanical wounding (Kihara et al., 2014).
- Atmospheric Chemistry : The reactivity of unsaturated alcohols, including compounds like 1-octen-3-ol, with chlorine atoms has implications for understanding atmospheric chemistry and environmental pollution (Grira et al., 2020).
4. Food Industry Applications
- Flavor and Aroma Production : Compounds like 1-octen-3-ol, related to (Z)-3-Octen-1-ol acetate, are isolated from oxidized linoleic acid esters and contribute to the flavor and aroma in various food products (Hoffmann, 1962).
Safety And Hazards
Future Directions
The future directions of research involving compounds like “(Z)-3-Octen-1-ol acetate” could involve the development of new synthesis methods and applications1516. However, specific future directions for “(Z)-3-Octen-1-ol acetate” are not mentioned in the search results.
Please note that this analysis is based on the available search results and may not fully cover all aspects of “(Z)-3-Octen-1-ol acetate”. For more detailed information, please consult relevant scientific literature or experts in the field.
properties
IUPAC Name |
[(Z)-oct-3-enyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-3-4-5-6-7-8-9-12-10(2)11/h6-7H,3-5,8-9H2,1-2H3/b7-6- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHXNWSHRRVPWLO-SREVYHEPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CCCOC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C\CCOC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-Octen-1-ol acetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.